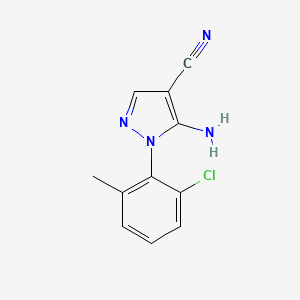

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile

Descripción

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic shielding and deshielding effects of the various functional groups within the molecule. The aromatic protons of the phenyl ring typically appear in the downfield region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing chlorine substituent and the electron-donating methyl group.

Recent advances in nuclear magnetic resonance crystallography have demonstrated the utility of high-resolution solid-state magic-angle spinning techniques for characterizing crystalline organic compounds. These methods enable the determination of precise chemical shift assignments and provide insights into the local electronic environments of individual nuclei within the crystal lattice. For pyrazole derivatives, the nitrogen atoms of the heterocyclic ring create distinctive shielding patterns that affect the chemical shifts of nearby protons and carbons.

The amino group protons typically exhibit chemical shifts in the range of 5.0 to 6.5 parts per million, appearing as a broad singlet due to rapid exchange processes. The methyl substituent on the phenyl ring generates a characteristic singlet signal at approximately 2.3 parts per million, integrating for three protons. The pyrazole ring proton appears as a distinct singlet in the aromatic region, with its exact chemical shift influenced by the electronic effects of the amino and carbonitrile substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonitrile carbon appearing as a characteristic signal around 118 parts per million. The aromatic carbons exhibit chemical shifts between 120 and 160 parts per million, with specific values dependent on their electronic environments and substitution patterns. The methyl carbon typically resonates around 20 parts per million, while the amino-substituted carbon of the pyrazole ring appears in the downfield region due to the electron-donating effects of the nitrogen substituent.

Fourier-Transform Infrared Vibrational Assignments

Fourier-transform infrared spectroscopy provides characteristic vibrational fingerprints for this compound, enabling identification and structural confirmation through specific functional group assignments. The carbonitrile stretching vibration represents one of the most diagnostic features, typically appearing as a sharp, intense band around 2200-2210 wavenumbers. This characteristic frequency reflects the triple bond character of the carbon-nitrogen bond and provides unambiguous confirmation of the nitrile functional group presence.

The amino group exhibits multiple vibrational modes, including symmetric and asymmetric stretching vibrations of the nitrogen-hydrogen bonds. These typically appear in the range of 3300-3500 wavenumbers as medium to strong intensity bands. The exact frequencies and intensities depend on the degree of hydrogen bonding and the electronic environment surrounding the amino group. In solid-state samples, intermolecular hydrogen bonding interactions can shift these frequencies to lower wavenumbers and broaden the absorption bands.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes generate multiple bands between 1400-1600 wavenumbers. The presence of the chlorine substituent introduces characteristic carbon-chlorine stretching vibrations around 800-900 wavenumbers, providing additional confirmation of the halogen substitution pattern. The methyl group contributes symmetric and asymmetric carbon-hydrogen stretching modes around 2900-3000 wavenumbers, along with bending vibrations in the 1300-1500 wavenumber region.

The pyrazole ring system exhibits characteristic skeletal vibrations that appear as multiple bands throughout the fingerprint region between 800-1300 wavenumbers. These vibrations are highly diagnostic for pyrazole derivatives and provide structural confirmation when combined with other spectroscopic evidence. Ring breathing modes and out-of-plane bending vibrations contribute additional bands that help distinguish between different substitution patterns and regioisomers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 232/234, reflecting the monoisotopic mass and the chlorine isotope pattern characteristic of chlorinated organic compounds. The presence of chlorine-35 and chlorine-37 isotopes creates a distinctive doublet pattern with approximately 3:1 intensity ratio, providing immediate confirmation of single chlorine substitution.

Fragmentation typically proceeds through several characteristic pathways, including loss of the amino group, loss of the carbonitrile group, and cleavage of the nitrogen-phenyl bond. The loss of the amino group (molecular weight 16) generates a fragment ion at mass-to-charge ratio 216/218, while loss of the carbonitrile group (molecular weight 26) produces fragments at mass-to-charge ratio 206/208. These fragmentation patterns are consistent with the electron-withdrawing nature of both functional groups and their relative stability under mass spectrometric conditions.

The chlorinated phenyl fragment represents a particularly stable species due to the resonance stabilization of the aromatic system and typically appears as a base peak or high-intensity fragment in the mass spectrum. Additional fragmentation includes loss of the methyl group from the phenyl ring, generating fragments that are 15 mass units lower than the corresponding chlorinated phenyl species. These fragmentation patterns provide unambiguous structural confirmation and enable differentiation from isomeric compounds with different substitution patterns.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. The Gauge Including Projector Augmented Waves method represents a particularly powerful approach for calculating nuclear magnetic resonance chemical shifts and has been successfully applied to pyrazole derivatives. These calculations enable the prediction of spectroscopic properties and provide theoretical validation of experimental observations.

Geometry optimization calculations reveal the preferred molecular conformation and provide precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The chlorine and methyl substituents on the phenyl ring create steric interactions that influence the nitrogen-phenyl dihedral angle, typically resulting in non-planar conformations that minimize electronic and steric repulsions. The amino group at the 5-position adopts a pyramidal geometry due to the lone pair electrons on nitrogen, with the exact geometry influenced by hydrogen bonding interactions and electronic conjugation with the pyrazole ring system.

Electronic structure calculations provide detailed information about the charge distribution throughout the molecule, including atomic charges, bond orders, and electron density distributions. The electron-withdrawing carbonitrile group and chlorine substituent create regions of electron deficiency, while the amino group and methyl substituent contribute electron density to the aromatic systems. These electronic effects influence the chemical reactivity, spectroscopic properties, and intermolecular interactions of the compound.

Vibrational frequency calculations predict the infrared and Raman spectra, enabling direct comparison with experimental data and assignment of specific vibrational modes to observed spectroscopic features. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the theoretical methods, but provide valuable insights into the vibrational dynamics and molecular structure.

Molecular Orbital Analysis

Molecular orbital analysis of this compound reveals the electronic structure and bonding characteristics through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The highest occupied molecular orbital typically exhibits significant electron density on the amino nitrogen and the pyrazole ring system, reflecting the electron-donating character of the amino substituent and the aromatic nature of the heterocyclic ring.

The lowest unoccupied molecular orbital shows substantial contributions from the carbonitrile group and the aromatic carbon atoms, consistent with the electron-withdrawing nature of the nitrile functionality and the delocalized π-system of the aromatic rings. The energy gap between these frontier orbitals influences the electronic excitation properties, chemical reactivity, and potential applications in electronic materials or photochemical processes.

The molecular electrostatic potential surface provides visualization of the charge distribution and identifies regions of positive and negative electrostatic potential that govern intermolecular interactions. The amino group creates regions of negative electrostatic potential suitable for hydrogen bond acceptance, while the aromatic protons and the carbonitrile carbon exhibit positive electrostatic potential regions that can participate in various non-covalent interactions.

Natural bond orbital analysis decomposes the electronic structure into localized bonding and antibonding orbitals, providing insights into the hybridization states, bond polarities, and electron delocalization patterns throughout the molecule. This analysis reveals the extent of conjugation between the pyrazole ring and the phenyl substituent, the degree of π-electron delocalization, and the electronic effects of the various substituents on the overall molecular stability and reactivity patterns.

Propiedades

IUPAC Name |

5-amino-1-(2-chloro-6-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-3-2-4-9(12)10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKQKMQZYPAWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme Overview

- Starting materials: Arylhydrazine derivatives (e.g., 2-chloro-6-methylphenylhydrazine) and (ethoxymethylene)malononitrile.

- Conditions: Refluxing in ethanol or trifluoroethanol under nitrogen atmosphere.

- Outcome: Formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product.

The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the electrophilic carbon of the ethoxymethylene malononitrile, followed by cyclization and elimination to form the pyrazole ring.

Detailed Preparation Method

Reaction Procedure

- Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (or trifluoroethanol) (2 mL) with stirring.

- Slowly add (ethoxymethylene)malononitrile (1 mmol) to the solution.

- Maintain the reaction mixture under a nitrogen atmosphere and reflux for 4 hours (reaction time may vary depending on the aryl hydrazine; e.g., 0.5 hours for phenylhydrazine).

- For aryl hydrazine hydrochloride salts (such as 4-fluorophenylhydrazine hydrochloride or 4-methoxyphenylhydrazine hydrochloride), a prior neutralization step with triethylamine at 0 °C is necessary before adding the malononitrile derivative.

- After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Yields and Selectivity

- The reaction yields for various aryl hydrazines range from 47% to 84%.

- The regioselectivity is high, producing exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without formation of 3-amino regioisomers or uncyclized hydrazides.

Representative Data Table for Yields of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

| Entry | Aryl Hydrazine Derivative | Product Code | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| 1 | Phenylhydrazine | 3a | 84 | 0.5 |

| 2 | 4-Fluorophenylhydrazine hydrochloride | 3b | 47 | 4 |

| 3 | Perfluorophenylhydrazine | 3c | 63 | 4 |

| 4 | 4-(Trifluoromethyl)phenylhydrazine | 3d | 67 | 4 |

| 5 | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 3e | 47 | 4 |

| 6 | 4-Methoxyphenylhydrazine hydrochloride | 3f | 68 | 4 |

Note: The compound 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile corresponds structurally to an aryl hydrazine derivative with a 2-chloro-6-methyl substituent on the phenyl ring, which can be synthesized analogously under these conditions.

Mechanistic Insights and Reaction Pathway

- The initial step involves nucleophilic attack by the terminal nitrogen of the aryl hydrazine on the electrophilic carbon of the ethoxymethylene malononitrile.

- This forms a hydrazone intermediate, which undergoes intramolecular cyclization via attack of the adjacent nitrogen on the nitrile carbon.

- The cyclization leads to the formation of the pyrazole ring with the amino group at the 5-position and the aryl substituent at the 1-position.

- The reaction conditions favor the formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile regioisomer exclusively.

Alternative Synthetic Routes

While the above method is the most straightforward and widely used, other methods reported for 5-aminopyrazoles include:

- Condensation of β-ketonitriles with hydrazines: This involves reacting β-ketonitrile derivatives with aryl hydrazines, leading to 5-aminopyrazoles via hydrazone intermediates and cyclization.

- Solid-phase synthesis approaches: Resin-supported β-ketonitriles or enamine nitriles have been used for combinatorial synthesis of 5-aminopyrazoles, allowing for rapid library generation.

- Multicomponent reactions and ring transformations: Some complex synthetic routes involve hydrazonoyl chlorides, malononitrile derivatives, or ring transformations of isothiazoles to pyrazoles.

However, these methods are generally more complex or less direct for the specific target compound.

Summary Table of Key Preparation Methods for 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of aryl hydrazines with (ethoxymethylene)malononitrile | Arylhydrazine, ethoxymethylene malononitrile | Reflux in ethanol, N2 atmosphere | High regioselectivity, good yields, simple workup | Requires aryl hydrazine availability |

| Condensation of β-ketonitriles with hydrazines | β-Ketonitriles, aryl hydrazines | Reflux in ethanol or other solvents | Versatile, broad substrate scope | May require longer reaction times |

| Solid-phase synthesis | Resin-supported β-ketonitriles or enamine nitriles | Mild conditions, solid support | Efficient library synthesis | Requires specialized resin and setup |

| Multicomponent or ring transformation methods | Various precursors | Specific reagents and conditions | Access to substituted derivatives | More complex, less direct |

Research Findings and Practical Notes

- The reaction of aryl hydrazines with (ethoxymethylene)malononitrile is highly selective for the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile structure, avoiding side products.

- Neutralization of aryl hydrazine hydrochlorides prior to reaction is essential for optimal yields.

- The reaction tolerates various substituents on the aryl ring, including electron-withdrawing groups (e.g., chloro, trifluoromethyl) and electron-donating groups (e.g., methoxy).

- The method is scalable and reproducible, suitable for synthesis of this compound by using the corresponding aryl hydrazine derivative.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Azido or thio derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 5-amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance antibacterial and antifungal activities. The compound's efficacy against various microbial strains has been evaluated, demonstrating potential for development into new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study highlighted its ability to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

Neurological Research

In the realm of neurological research, derivatives of this compound have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. Compounds with similar structures have shown promise in alleviating symptoms of depression and anxiety by modulating neurotransmitter levels .

Agricultural Applications

Pesticidal Activity

this compound belongs to the phenylpyrazole class, which is known for its insecticidal properties. It acts as a GABA receptor antagonist, disrupting the nervous system of pests. This mechanism has made it a valuable component in developing new pesticides that target resistant insect populations .

Herbicide Development

In addition to its insecticidal properties, this compound has potential applications in herbicide formulation. Research has focused on its ability to selectively inhibit weed growth while minimizing impact on crop species, thus contributing to integrated pest management strategies .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials in various industrial applications .

Nanotechnology

In nanotechnology, this compound has been explored for use in creating nanomaterials with specific electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for developing sensors and catalysts with enhanced performance characteristics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fipronil and Ethiprole (Agrochemical Derivatives)

- Fipronil: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (CAS: N/A).

- Ethiprole: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (CAS: N/A).

These compounds share a pyrazole core but differ in substituents:

- Key Differences: Fipronil and ethiprole feature a 2,6-dichloro-4-(trifluoromethyl)phenyl group and sulfinyl substituents, enhancing pesticidal activity .

Anticancer Pyrazole Derivatives

- Compound 79: Derived from 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile, this derivative exhibited IC50 values of 5.00 μg/mL (MCF-7) and 6.20 μg/mL (Hep-G2) .

- Structural Comparison: The p-tolyl group (methyl at para position) in Compound 79 vs. 2-chloro-6-methylphenyl in the target compound.

Crystallographic and Hydrogen Bonding Analysis

5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile

- Crystal Structure : The compound (C6H7ClN4) forms N-H···N and C-H···Cl interactions, stabilizing a centrosymmetric dimer (R22(12) motif) and 2D molecular chains .

- Comparison with Target Compound :

- The 2-chloroethyl group enables C-H···Cl interactions, while the 2-chloro-6-methylphenyl group in the target compound may introduce steric hindrance, altering packing motifs.

- The target compound’s bulkier phenyl substituent could reduce crystal symmetry but enhance π-π stacking interactions.

1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile

- Conformation : A folded molecular geometry (dihedral angle = 74.03°) between phenyl rings, stabilized by intramolecular N-H···O and intermolecular C-H···O bonds .

- Key Contrast :

- The target compound’s ortho-chloro and para-methyl substituents may enforce a planar or twisted conformation, affecting solubility and bioactivity.

Substituent Position and Physicochemical Properties

Analogous Chlorophenyl Derivatives

- Insights: Para-chloro derivatives (e.g., 4-chlorophenyl) exhibit higher polarity, enhancing solubility in polar solvents.

Actividad Biológica

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrazole ring, an amino group, and a chloro-substituted aromatic ring, which contribute to its biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various pathogens, revealing that some compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited biofilm formation and exhibited bactericidal activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A recent study reported that certain derivatives exhibited a significant selectivity index for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro assays revealed that some pyrazole derivatives inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 2: Anticancer Efficacy

| Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 54.25 | Not specified |

| HeLa | 38.44 | Not specified |

The biological activities of this compound are largely attributed to its ability to interact with specific enzymes and receptors in the body. For instance, the inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators, while its antimicrobial effects may involve disruption of bacterial cell wall synthesis or function .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related pyrazole carbonitrile derivative was prepared by reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours . Key considerations include:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency.

- Base optimization : Lithium hydroxide or potassium carbonate is often preferred for deprotonation.

- Temperature control : Maintaining precise temperatures (e.g., 343 K) avoids side reactions.

- Purification : Crystallization from ethanol:acetone (1:1) yields high-purity products .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography and spectroscopic techniques are standard. For pyrazole derivatives:

- X-ray diffraction : Determines dihedral angles between aromatic rings (e.g., 74.03° in a related compound) and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) .

- Spectroscopy :

- IR : Confirms nitrile (C≡N) stretches near 2193 cm⁻¹ and amino (NH₂) bands at 3406–3219 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as doublets (δ 7.22–7.85 ppm), while NH₂ groups show broad singlets (δ 6.09 ppm) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or optimize synthesis conditions for this pyrazole carbonitrile derivative?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are employed. For instance, ICReDD’s approach integrates computational modeling with experimental validation to:

- Identify transition states and energy barriers.

- Screen bases/solvents computationally to minimize trial-and-error experimentation .

- Example: Reaction path simulations for similar pyrazoles revealed intramolecular hydrogen bonding (N–H⋯O) as a stabilizing factor .

Q. How can researchers resolve contradictions in reported biological activities or physicochemical properties of this compound?

- Methodological Answer : Discrepancies in data (e.g., melting points, bioactivity) require:

- Replication studies : Reproduce synthesis and characterization under controlled conditions.

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or differential scanning calorimetry (DSC) to verify purity and thermal behavior.

- Meta-analysis : Compare crystallographic data (e.g., unit cell parameters) across studies to identify polymorphic variations .

Q. What green chemistry approaches are viable for synthesizing this compound while minimizing hazardous waste?

- Methodological Answer : Replace traditional solvents (e.g., DMSO) with ionic liquids or water-ethanol mixtures. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times and energy consumption. For example:

- Microwave irradiation : Reduces reaction time from hours to minutes for similar pyrazole derivatives .

- Biocatalysis : Enzymatic coupling could replace harsh bases like lithium hydroxide .

Data-Driven Research Challenges

Q. How can researchers design experiments to elucidate the mechanism of regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects (KIE) to track bond formation. Computational modeling (DFT) identifies electronic factors (e.g., electron-withdrawing groups at the 4-position) that direct substitution .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- Thermal analysis : Use thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. How can researchers leverage structure-activity relationship (SAR) studies to predict biological targets for this compound?

- Methodological Answer : Compare its scaffold to pharmacologically active pyrazoles (e.g., adenosine A1 receptor antagonists or antimicrobial agents). Molecular docking simulations against protein databases (e.g., PDB) predict binding affinities. For example, the 5-aminopyrazole core is associated with kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.